4-Phenyl-1,3-thiazol-5-amine
Overview
Description
4-Phenyl-1,3-thiazol-5-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 4-position and an amine group at the 5-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-1,3-thiazol-5-amine is suggested to be the S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for polyamine biosynthesis and the control of cellular proliferation .
Mode of Action
This compound interacts with its target, S-methyl-5-thioadenosine phosphorylase, potentially inhibiting its function
Biochemical Pathways
The inhibition of S-methyl-5-thioadenosine phosphorylase by this compound could affect the methionine salvage pathway . This pathway is involved in the recycling of methionine from 5’-methylthioadenosine, a byproduct of polyamine biosynthesis . Disruption of this pathway could lead to downstream effects on polyamine biosynthesis and cellular proliferation.
Pharmacokinetics
Thiazoles, the class of compounds to which this compound belongs, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of S-methyl-5-thioadenosine phosphorylase and the subsequent disruption of the methionine salvage pathway . This could potentially lead to altered polyamine biosynthesis and changes in cellular proliferation .
Biochemical Analysis
Biochemical Properties
They have been shown to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazoles have been shown to have diverse effects on various types of cells and cellular processes . For instance, some thiazoles have been found to have antimicrobial activities, affecting the growth and proliferation of bacteria .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles have been shown to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 4-Phenyl-1,3-thiazol-5-amine at different dosages in animal models have not been reported. Thiazoles have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α-aminonitriles with dithioacids or esters of dithioacids under mild conditions . Another approach involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and an excess amount of iodine .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
4-Phenyl-1,3-thiazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Methyl-1,3-thiazol-5-amine: Exhibits similar biological activities but with different potency and selectivity.
5-Phenyl-1,3-thiazol-2-amine: Another thiazole derivative with diverse biological activities
Uniqueness: 4-Phenyl-1,3-thiazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its phenyl group at the 4-position enhances its lipophilicity, making it more effective in penetrating biological membranes .
Properties
IUPAC Name |
4-phenyl-1,3-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBPWYBJDHHKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412311-69-4 | |
Record name | 4-phenyl-1,3-thiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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